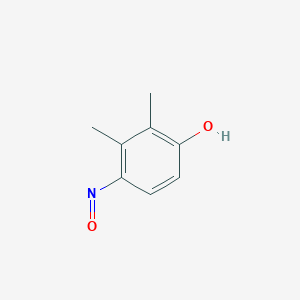
5-Amino-2-phenyl-4-(2-pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-phenyl-4-(2-pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core. Compounds with pyrazolone structures are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, may exhibit unique properties due to the presence of the pyrrolidinylidene and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenyl-4-(2-pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of 5-amino-2-phenyl-3H-pyrazol-3-one with pyrrolidine under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyrazolone ring or the pyrrolidinylidene group, leading to various reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazolone core, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazolone core and the pyrrolidinylidene group may enable it to bind to active sites or modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-2-phenyl-3H-pyrazol-3-one
- 4-(2-Pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one
- 5-Amino-2-phenyl-4-(2-pyrrolidinyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The unique combination of the amino, phenyl, and pyrrolidinylidene groups in 5-Amino-2-phenyl-4-(2-pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with enhanced activity or selectivity.
Eigenschaften
Molekularformel |
C13H14N4O |
|---|---|
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
5-amino-4-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N4O/c14-12-11(10-7-4-8-15-10)13(18)17(16-12)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8,14H2 |
InChI-Schlüssel |
JBJTWVKZXMRWBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC1)C2=C(NN(C2=O)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dichlorophenoxy)-N'-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B15086686.png)
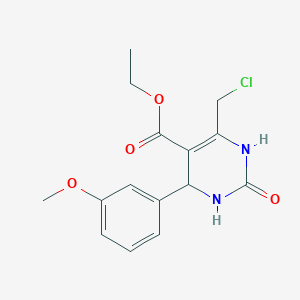
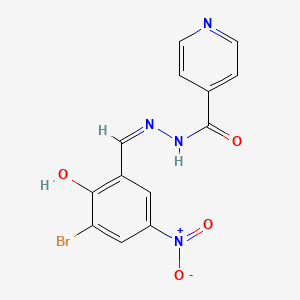
![(5E)-3-butyl-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15086714.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B15086722.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15086724.png)
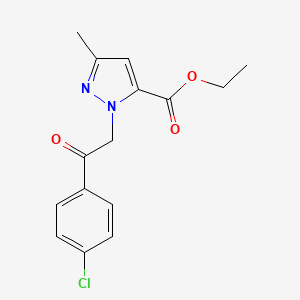

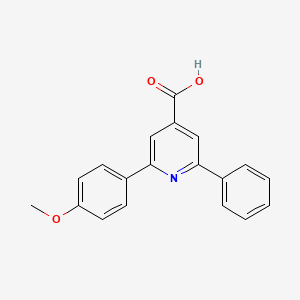
![4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B15086748.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086749.png)
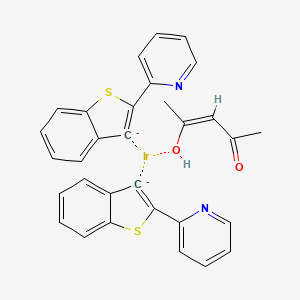
![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)
